molecular formula C14H18 B1612705 2-Pentyl-1H-indene CAS No. 926925-73-7

2-Pentyl-1H-indene

Cat. No.: B1612705
CAS No.: 926925-73-7
M. Wt: 186.29 g/mol
InChI Key: MGACGOOGXAEMIQ-UHFFFAOYSA-N
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Description

2-Pentyl-1H-indene is a bicyclic organic compound comprising an indene backbone (a fused bicyclic system of benzene and cyclopentene) substituted with a linear pentyl (-C₅H₁₁) group at the 2-position. Indene derivatives are critical in materials science, pharmaceuticals, and synthetic chemistry due to their aromaticity and reactivity. The pentyl substituent introduces steric bulk and lipophilicity, distinguishing it from shorter-chain or aromatic-substituted analogs .

Properties

CAS No.

926925-73-7

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

2-pentyl-1H-indene

InChI

InChI=1S/C14H18/c1-2-3-4-7-12-10-13-8-5-6-9-14(13)11-12/h5-6,8-10H,2-4,7,11H2,1H3

InChI Key

MGACGOOGXAEMIQ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=CC=CC=C2C1

Canonical SMILES

CCCCCC1=CC2=CC=CC=C2C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Substituent Type and Chain Length
  • 2-Methyl-2,3-dihydro-1H-indene (CAS 824-63-5) : A methyl group at the 2-position reduces steric hindrance compared to pentyl. It has a lower molar mass (132.2 g/mol) and boiling point (~204°C), with a density of 0.940 g/cm³ .
  • 2-Ethyl-4-phenyl-1H-indene (CAS 203983-14-6): Substitution with ethyl (shorter alkyl) and phenyl (aromatic) groups introduces both aliphatic and aromatic characteristics.
  • 1-Phenyl-1H-indene (CAS 1961-96-2) : A phenyl group at the 1-position alters electronic distribution, affecting reactivity in electrophilic substitutions. Its molecular weight (192.26 g/mol) is lower than 2-pentyl derivatives due to the absence of a long alkyl chain .
Functional Group Comparisons
  • 2-Phenyl-2,3-dihydro-1H-inden-1-one (CAS 16619-12-8) : Incorporates a ketone group, enabling hydrogen bonding and nucleophilic reactions. The carbonyl group increases polarity, contrasting with the hydrophobic pentyl chain in 2-pentyl-1H-indene .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Substituent(s) Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index
2-Methyl-2,3-dihydro-1H-indene 2-Methyl 132.2 204.15 (est.) 0.940 1.522
2-Ethyl-4-phenyl-1H-indene 2-Ethyl, 4-Phenyl 220.31 N/A N/A N/A
1-Phenyl-1H-indene 1-Phenyl 192.26 N/A N/A N/A
This compound 2-Pentyl 186.29 >250 (est.) ~0.89 (est.) ~1.50 (est.)

Notes:

  • Longer alkyl chains (e.g., pentyl) increase molecular weight and hydrophobicity compared to methyl or ethyl groups. Estimated boiling points and densities are extrapolated from trends in alkyl-substituted indenes .
  • Aromatic substituents (e.g., phenyl) enhance rigidity and may elevate melting points due to π-stacking interactions .

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